4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde
Overview
Description
4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring via a methylene bridge, with an aldehyde functional group attached to the piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde typically involves the cyclization of o-phenylenediamine with carboxylic acids in the presence of strong dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often require refluxing at high temperatures (140-220°C) for several hours . Another method involves the microwave-assisted synthesis, which significantly reduces reaction time and increases yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxylic acid.
Reduction: 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-methanol.
Substitution: Various N-substituted benzimidazole derivatives.
Scientific Research Applications
4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzimidazole moiety is known to interact with nucleotides and proteins, potentially inhibiting enzyme activity or altering signal transduction pathways . The piperazine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Benzo[d]imidazol-2-yl)aniline: Shares the benzimidazole core but differs in the substituent attached to the nitrogen atom.
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-substituted phenyl)propanoic acid: Another benzimidazole derivative with different functional groups.
Uniqueness
4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde is unique due to the presence of both a piperazine ring and an aldehyde group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c18-10-17-7-5-16(6-8-17)9-13-14-11-3-1-2-4-12(11)15-13/h1-4,10H,5-9H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGZXHMUIJXCTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545975 | |
Record name | 4-[(1H-Benzimidazol-2-yl)methyl]piperazine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95893-92-8 | |
Record name | 4-[(1H-Benzimidazol-2-yl)methyl]piperazine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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